molecular formula C9H14OSi B075037 Trimethyl(phenoxy)silane CAS No. 1529-17-5

Trimethyl(phenoxy)silane

Cat. No. B075037
CAS RN: 1529-17-5
M. Wt: 166.29 g/mol
InChI Key: OJAJJFGMKAZGRZ-UHFFFAOYSA-N
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Description

Trimethyl(phenoxy)silane is a compound of interest in the field of organosilicon chemistry, known for its unique properties and potential applications in various fields. It is part of a broader class of organosilicon compounds that have been extensively studied due to their interesting chemical and physical properties.

Synthesis Analysis

  • Trimethyl(phenoxy)silane can be synthesized directly from aromatic fluorides and 2-(trimethylsilyl)ethanol, demonstrating tolerance to a variety of substituents (Grecian, Hadida, & Warren, 2005).

Molecular Structure Analysis

  • The crystal structure of a related compound, trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane, has been analyzed using Hirshfeld surface analysis, revealing structure-defining interactions (Wappelhorst, Wattenberg, & Strohmann, 2023).

Chemical Reactions and Properties

  • Trimethyl(phenoxy)silanes react readily with hydrazine, substituted hydrazines, and various mono- and di-amines. However, silicon-containing azines or Schiff bases could not be isolated due to cleavage of the Si-O-C bond (Neville & Mcgee, 1964).

Physical Properties Analysis

  • Trimethyl(phenyl)silane, a related compound, exhibits sufficient volatility and thermal stability for use as a precursor in chemical vapor deposition processes. Its spectral characteristics and thermal behavior have been studied in detail (Ermakova et al., 2015).

Chemical Properties Analysis

  • The silylation potential of various (phenoxy)silanes, including trimethyl(2,4,6-trimethoxyphenyl)silanes, has been explored. These silanes exhibit chemo- and regioselectivity in reactions with O-, N-, and S-nucleophiles (Popp et al., 2007).

Scientific Research Applications

  • Organosilicon Precursors for CVD : Trimethyl(phenoxy)silane has been studied as a volatile organosilicon compound for chemical vapor deposition. Its thermal stability and vapor pressure make it suitable for CVD processes without additional heating. The thermodynamic parameters of its vaporization processes were also determined (Ermakova et al., 2016).

  • Synthesis from Aromatic Fluorides : A method for the direct synthesis of trimethyl(2-phenoxyethyl)silanes from aromatic fluorides has been developed. This process demonstrates the ability to tolerate a variety of substituents, indicating the versatility of trimethyl(phenoxy)silane in organic synthesis (Grecian et al., 2005).

  • Silicon-Carbon Bonding Study : Research on trimethyl(phenylethynyl)silane, a related compound, provides insights into silicon-carbon bonding, which is relevant for understanding the chemical behavior of trimethyl(phenoxy)silane (Levy et al., 1972).

  • Gas-Phase Polymerization : Studies on similar organosilicon compounds, like trimethyl(propynyloxy)silane, have shown that they can undergo polymerization in the gas phase under specific conditions, which could be relevant for applications of trimethyl(phenoxy)silane in polymer science (Pola & Morita, 1997).

  • Alkali-Metal Mediated Zincation : Trimethyl(phenoxy)silane has been used in the study of alkali-metal mediated zincation, revealing novel ring structures and contributing to the understanding of metallation processes (Hevia et al., 2009).

Safety And Hazards

Trimethyl(phenoxy)silane is classified as a flammable liquid and vapor. It may cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its vapors, mist, or gas, ensuring adequate ventilation, and using personal protective equipment .

properties

IUPAC Name

trimethyl(phenoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14OSi/c1-11(2,3)10-9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAJJFGMKAZGRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061758
Record name Trimethylphenoxysilane
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Molecular Weight

166.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, trimethylphenoxy-

CAS RN

1529-17-5
Record name Trimethylphenoxysilane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylphenoxysilane
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Record name Benzene, [(trimethylsilyl)oxy]-
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Record name Trimethylphenoxysilane
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Record name Trimethylphenoxysilane
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Record name TRIMETHYLPHENOXYSILANE
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Synthesis routes and methods

Procedure details

A mixture of 3.8 g (0.025 g mole) of methyl phenyl carbonate, 3.83 g (0.025 g mole) of trimethylbromosilane, and 0.09 g of tetra-n-butyl phosphonium bromide in 15 ml of sulfolane was heated at 120° C. in a reaction flask equipped with a reflux condenser. After 16 hours of heating, the reflux condenser was replaced by a distillation head and 2.7 g (65 percent yield) of phenoxytrimethylsilane was distilled at reduced pressure from the reaction mixture at a head temperature of 71° C.-72° C./18 mm Hg.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
0.09 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
J Nagy, P Hencsei, A BORBÉLY-KUSZMANN… - Periodica Polytechnica …, 1971 - pp.bme.hu
… Trimethyl phenoxy silane has shown a small hathochromic … in anisole than in trimethyl phenoxy silane (0.0140 and 0.0119… ultraviolet absorption of trimethyl phenoxy silane as compared …
Number of citations: 2 pp.bme.hu
EN Ermakova, SV Sysoev, RE Nikolaev… - Journal of Thermal …, 2016 - Springer
Five volatile organosilicon compounds: trimethyl(phenyl)silane Me 3 SiC 6 H 5 (I), trimethyl(cyclohexyl)silane Me 3 SiC 6 H 11 (II), trimethyl(phenoxy)silane Me 3 SiOC 6 H 5 (III), …
Number of citations: 12 link.springer.com
J Nagy, S Ferenczi-Gresz, R Farkas… - Periodica Polytechnica …, 1971 - pp.bme.hu
… The dimethyl-diphenoxy-silane-phenol mixture dlOWS a maximum at 1 : 1 mole ratio, but also at :2 : 1 mole ratio an uncertain peak appears while the trimethyl-phenoxy-silane--phenol …
Number of citations: 3 pp.bme.hu
E Hevia, AR Kennedy, J Klett, MD McCall - Chemical communications, 2009 - pubs.rsc.org
A new application of zincate [(THF)Li(TMP)(tBu)Zn(tBu)] (1) in alkali-metal mediated zincation (AMMZn) is reported by isolating and structurally defining the first intermediates of direct …
Number of citations: 12 pubs.rsc.org
Y Cabrera, A Cabrera, FH Larsen, C Felby - Holzforschung, 2016 - degruyter.com
… mixed with 1 or 2 ml of either guaiacol, creosol, or veratryl alcohol) and silica-in-lignin model compounds (1 ml of Ludox silica was mixed with 1 or 2 ml of either trimethyl-phenoxy-silane …
Number of citations: 26 www.degruyter.com
MD McCall - 2012 - scholar.archive.org
Building on recent advances in zincate chemistry, but going beyond the state-of-the-art, this project sought to advance the understanding of the mechanisms involved in alkali …
Number of citations: 2 scholar.archive.org
H Li, A Bunrit, N Li, F Wang - Chemical Society Reviews, 2020 - pubs.rsc.org
Lignin, the most abundant aromatic polymer in nature, enables sustainable supply of miscellaneous aromatics as green fuels and chemicals. Obtaining the value-added aromatics from …
Number of citations: 70 pubs.rsc.org
V Blechta, J Schraml - Magnetic Resonance in Chemistry, 2009 - Wiley Online Library
A modification of double quantum–zero quantum (DQ—ZQ) experiment termed single‐quantum–single‐quantum (SQ—SQ) experiment is proposed for the determination of relative …
B Theis, S Metz, C Burschka… - … A European Journal, 2009 - Wiley Online Library
The neutral pentacoordinate silicon(IV) complexes 1 (SiS 2 ONC skeleton), 2 (SiSeSONC), 3 (SiTeSONC), 6/9 (SiSe 2 O 2 C), 7 (SiSe 2 S 2 C), and 8/10 (SiSe 4 C) were synthesized …
SM Kim, HS Yang, H Eum, HJ Ha… - Chemistry–A European …, 2017 - Wiley Online Library
We report a direct, simple, and straightforward approach for the construction of a mixed monosilyl acetal as a new and synthetically valuable functional group by mixing an aldehyde, …

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